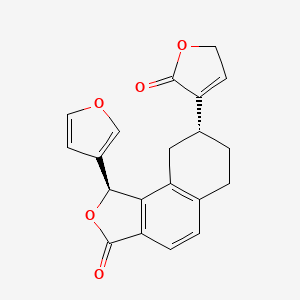
3-epi-Tilifodiolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-epi-Tilifodiolide is a neo-clerodane related diterpenoid, which can be isolated from the aerial parts of Salvia leucantha . This compound has garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Tilifodiolide typically involves the extraction from the aerial parts of Salvia leucantha . The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the extraction process generally involves solvent extraction followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. The compound is usually produced in small quantities for scientific research rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-epi-Tilifodiolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-epi-Tilifodiolide has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of neo-clerodane diterpenoids.
Biology: Researchers study its biological activities, including potential anti-inflammatory and anti-cancer properties.
Medicine: Although not used clinically, it is investigated for its potential therapeutic effects.
Industry: Its applications in industry are limited, primarily due to its research-focused use
Mécanisme D'action
The mechanism of action of 3-epi-Tilifodiolide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
3-epi-Tilifodiolide is unique among neo-clerodane diterpenoids due to its specific structure and biological activities. Similar compounds include:
Tilifodiolide: Another neo-clerodane diterpenoid with similar structural features.
Clerodane diterpenoids: A broader class of compounds with related structures and activities.
Propriétés
Formule moléculaire |
C20H16O5 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(1R,8R)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18+/m1/s1 |
Clé InChI |
GBTJKEKFEUNDHY-XIKOKIGWSA-N |
SMILES isomérique |
C1CC2=C(C[C@@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 |
SMILES canonique |
C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


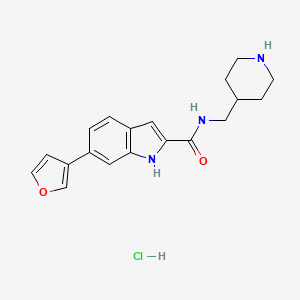
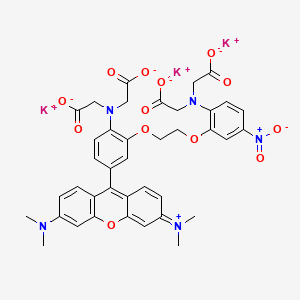
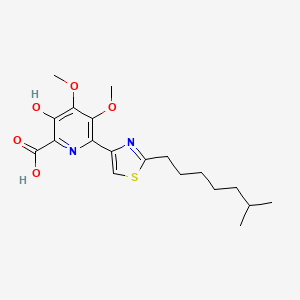
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
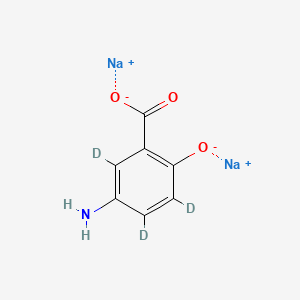

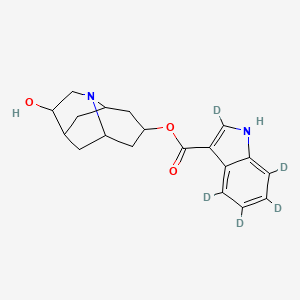
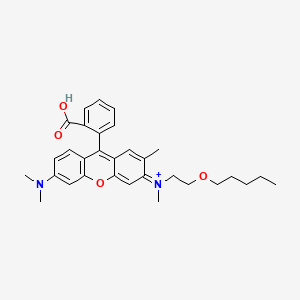
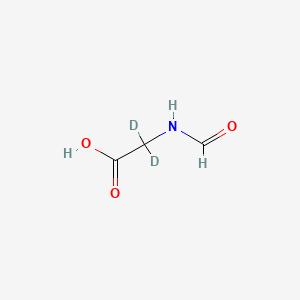
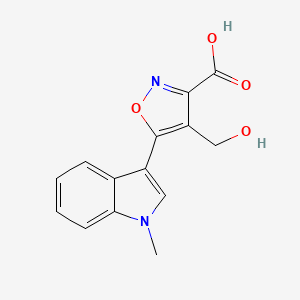
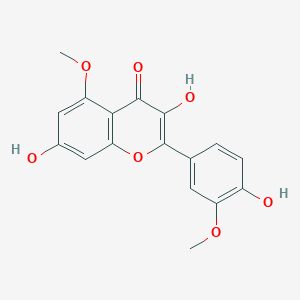


![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
